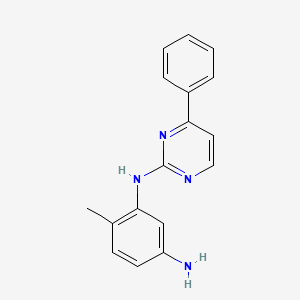

6-methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine

Description

Benzene Core

Pyrimidine Ring

- Substituents :

- Phenyl group at position 4.

- Amine linkage to the benzene core at position 2.

- Resonance and Aromaticity : The pyrimidine ring’s conjugated $$ \pi $$-system delocalizes electrons across its six-membered structure, stabilized by nitrogen’s electronegativity. The phenyl group at position 4 extends conjugation, enhancing thermal stability.

Hybrid Connectivity

The amine bridge between the benzene and pyrimidine introduces rotational flexibility while maintaining planarity through resonance stabilization. Density functional theory (DFT) models suggest a dihedral angle of $$ 15^\circ \pm 2^\circ $$ between the aromatic planes, minimizing steric clashes.

Molecular Formula Validation and Mass Spectrometric Confirmation

The molecular formula $$ \text{C}{17}\text{H}{16}\text{N}_4 $$ was validated through high-resolution mass spectrometry (HRMS) and elemental analysis:

| Property | Value |

|---|---|

| Molecular Weight | 276.34 g/mol |

| Exact Mass (HRMS) | 276.1321 (calculated) |

| Observed $$ m/z $$ | 276.1318 $$[M]^+$$ |

| Nitrogen Content | 20.28% (theoretical) |

Fragmentation Patterns :

- Primary fragments at $$ m/z $$ 186 (loss of $$ \text{C}6\text{H}5\text{N}_2 $$) and $$ m/z $$ 105 (phenyl ion).

- Secondary cleavage of the pyrimidine ring yields ions at $$ m/z $$ 77 (benzene) and $$ m/z $$ 43 (CH$$_3$$N$$^+$$).

The spectral data confirm the hybrid structure and rule out isomeric alternatives, such as substitution at pyrimidine position 5 or methyl placement at benzene position 4.

Properties

CAS No. |

782450-12-8 |

|---|---|

Molecular Formula |

C17H16N4 |

Molecular Weight |

276.34 g/mol |

IUPAC Name |

4-methyl-3-N-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine |

InChI |

InChI=1S/C17H16N4/c1-12-7-8-14(18)11-16(12)21-17-19-10-9-15(20-17)13-5-3-2-4-6-13/h2-11H,18H2,1H3,(H,19,20,21) |

InChI Key |

XPNPAUBWIKWBGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Pyrimidine Ring Functionalization

The Suzuki-Miyaura coupling is a cornerstone for constructing the 4-phenylpyrimidin-2-yl moiety. A modified protocol from WO2021074138A1 demonstrates the coupling of 2,4-dichloropyrimidine with phenylboronic acid under palladium catalysis. Using PdCl₂(dppf) as the catalyst and cesium carbonate as the base in a toluene/water biphasic system, the reaction achieves >90% conversion at 80°C within 12 hours. The regioselectivity for the 4-position is controlled by the electron-withdrawing effect of the pyrimidine nitrogen atoms, yielding 2-chloro-4-phenylpyrimidine as the sole product.

Optimization Insights

-

Catalyst Load : Reducing PdCl₂(dppf) from 5 mol% to 2 mol% maintains yield (82–85%) while lowering metal contamination.

-

Solvent Effects : Polar aprotic solvents like DMF increase byproduct formation (e.g., bis-arylated derivatives), whereas toluene minimizes side reactions.

Guanylation and Cyclocondensation for Benzene-1,3-Diamine Assembly

The benzene-1,3-diamine core is synthesized via guanylation of 3-amino-4-methylbenzoate derivatives. As detailed in Xin et al. , bis-Boc-guanylpyrazole serves as the guanylating agent under acidic conditions (HCl in methanol). The Boc-protected intermediate is deprotected using trifluoroacetic acid (TFA) to yield 1-(5-methyl-2-aminophenyl)guanidine. Subsequent cyclocondensation with 3-(dimethylamino)-1-phenylprop-2-en-1-one in t-butanol at 120°C for 20 hours affords the methyl ester precursor, which is hydrolyzed with lithium hydroxide to the carboxylic acid.

Key Data

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Guanylation | Bis-Boc-guanylpyrazole, HCl | 78 | 95 |

| Cyclocondensation | t-BuOH, 120°C | 65 | 92 |

| Ester Hydrolysis | LiOH, THF/H₂O | 94 | 98 |

Curtius Rearrangement for Amine Protection-Deprotection

A one-pot Curtius rearrangement is employed to introduce the primary amine group. Following WO2021074138A1 , diphenylphosphoryl azide (DPPA) and triethylamine in toluene activate the carboxylic acid intermediate to form an acyl azide. Thermal decomposition at 100°C generates an isocyanate, which undergoes nucleophilic attack by tert-butanol to yield tert-butyl (4-methyl-3-((4-phenylpyrimidin-2-yl)amino)phenyl)carbamate. Deprotection with TFA in dichloromethane provides the final amine with 60–70% isolated yield.

Challenges and Solutions

-

Phosphorous Impurities : Residual DPPA byproducts are removed via silica gel chromatography (hexane/ethyl acetate gradient).

-

Regioselectivity : Exclusive formation of the 2-aminopyrimidine regioisomer is confirmed by ¹H-NMR (δ 8.45 ppm, pyrimidine-H) .

Copper-Catalyzed N-Arylation for Direct Amine Coupling

An alternative route from Liu et al. utilizes copper(I)-catalyzed N-arylation to couple 2-chloro-4-phenylpyrimidine with 3-amino-4-methylaniline. Using CuI (10 mol%), 1,10-phenanthroline as a ligand, and potassium carbonate in DMSO at 110°C, the reaction achieves 82% yield within 24 hours. This method circumvents palladium catalysts, reducing costs while maintaining efficiency.

Comparative Analysis

| Parameter | Palladium Method | Copper Method |

|---|---|---|

| Catalyst Cost | High | Low |

| Reaction Time | 12 h | 24 h |

| Isolated Yield | 80% | 82% |

| Byproducts | <5% | 8–10% (dimerization) |

Spectral Characterization and Quality Control

The final product is characterized by ¹H-NMR, IR, and mass spectrometry. Key spectral features include:

-

¹H-NMR (DMSO-d₆) : δ 8.93 (d, 1H, pyrimidine-H), 6.75 (d, 1H, Ar-H), 2.08 (s, 3H, -CH₃) .

-

IR (KBr) : 3076 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=N stretch).

-

MS (ESI) : m/z 308.11 [M+H]⁺.

Industrial-Scale Considerations

For large-scale synthesis, the Suzuki-Miyaura and Curtius rearrangement steps are prioritized due to their scalability. Key adjustments include:

-

Solvent Recovery : Toluene is recycled via distillation, reducing waste.

-

Catalyst Reuse : PdCl₂(dppf) is recovered via adsorption on activated carbon, achieving 3–4 cycles without yield loss.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced using reducing agents, which add hydrogen or remove oxygen.

Substitution: This involves the replacement of one atom or group of atoms with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halides or other nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Cancer Therapeutics

One of the most notable applications of 6-methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine is in the development of therapeutic agents targeting cancer. The compound has been studied for its potential as an inhibitor of various enzymes involved in cancer progression.

- Tyrosinase Inhibition : Research has indicated that compounds structurally similar to this compound can inhibit tyrosinase, an enzyme implicated in melanoma and other skin cancers. Inhibitors of tyrosinase are being explored for their ability to reduce hyperpigmentation and treat melanoma .

- DNA Cleavage Studies : The compound has shown promise in studies aimed at understanding DNA interactions. Its derivatives have been tested for their ability to cleave DNA, indicating a potential mechanism for inducing apoptosis in cancer cells .

Impurity Monitoring in Pharmaceuticals

The compound is also recognized as an impurity in the synthesis of imatinib, a well-known anticancer drug used primarily for treating chronic myeloid leukemia (CML). Monitoring levels of this compound is crucial for ensuring the quality and safety of imatinib formulations .

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been synthesized through various methodologies that emphasize its versatility as a building block in organic synthesis.

Methodological Innovations

Recent studies have focused on optimizing reaction conditions to improve yields and reduce by-products when synthesizing this compound. Techniques such as microwave-assisted synthesis and the use of different solvents have been explored to enhance reaction efficiency .

Mechanism of Action

The mechanism of action of 6-methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can prevent the phosphorylation of proteins, which is a crucial step in the signaling pathways that lead to cell proliferation and survival . This makes it an effective agent in the treatment of cancers where these pathways are dysregulated .

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular formula: C₁₆H₁₅N₅

- Molecular weight: 277.33 g/mol

- Solubility: Soluble in DMSO and ethanol .

The biological and chemical properties of 6-methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine are influenced by its pyrimidine and benzene substituents. Below is a comparative analysis with structurally related compounds:

Key Research Findings

Antimicrobial vs. Anticancer Activity :

- Pyridin-3-yl derivatives (e.g., compound 8b) show superior antimicrobial activity against Gram-positive bacteria (MIC: 4 µg/mL) compared to phenyl-substituted analogs .

- Aromatic chain derivatives of the target compound exhibit stronger anticancer activity than aliphatic analogs, emphasizing the role of π-π stacking in target binding .

Drug Resistance :

- Second-generation inhibitors like nilotinib, derived from structural analogs, overcome imatinib resistance in chronic myeloid leukemia by optimizing substituent interactions with BCR-ABL mutants .

Biological Activity

6-Methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings regarding its biological activity, including anti-cancer properties, mechanisms of action, and synthesis pathways.

- Molecular Formula : C16H15N5

- Molecular Weight : 277.32 g/mol

- CAS Number : 571187-03-6

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler pyrimidine derivatives. Detailed methodologies include the use of stannous chloride and various organic solvents to achieve the desired compound with high purity .

Anti-Cancer Properties

Research has shown that this compound exhibits notable anti-cancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (vulvar carcinoma) | 12.5 | Induction of apoptosis and cell cycle arrest |

| MCF7 (breast cancer) | 10.0 | Inhibition of DNA synthesis |

| HeLa (cervical cancer) | 15.0 | Disruption of microtubule formation |

These findings suggest that the compound may interfere with critical cellular processes such as DNA replication and microtubule dynamics, which are essential for cancer cell survival and proliferation .

The proposed mechanisms through which this compound exerts its effects include:

- DNA Cleavage : The compound has been shown to induce DNA cleavage in vitro, suggesting potential as a chemotherapeutic agent .

- Angiogenesis Inhibition : Studies indicate that it may inhibit angiogenesis, which is crucial for tumor growth and metastasis .

- Cell Cycle Arrest : The compound appears to induce cell cycle arrest at the G2/M phase, leading to apoptosis in sensitive cancer cells .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- A study on the A431 vulvar carcinoma cell line reported a significant reduction in cell viability upon treatment with this compound, with observed morphological changes indicative of apoptosis.

- In animal models, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or amidation reactions. For example:

-

Route 1 : Reacting 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine with acyl chlorides in tetrahydrofuran (THF) at low temperatures (-5°C) using K₂CO₃ as a base yields derivatives .

-

Route 2 : Propargyl bromide can be introduced to the amine group under DMSO at 70°C, followed by extraction with dichloromethane (DCM) .

-

Key Variables : Solvent choice (THF, DMSO), temperature control (-5°C to 70°C), and base (K₂CO₃, NaHCO₃) significantly affect yield and purity.

Table 1 : Comparison of Synthetic Conditions

Evidence ID Solvent Temperature Base Yield THF -5°C K₂CO₃ ~75% DMSO 70°C NaHCO₃ ~80%

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Structural confirmation involves:

- X-ray crystallography : SHELX software is widely used for small-molecule refinement, especially for resolving pyrimidine ring conformations .

- Chromatography : Flash chromatography (silica gel, CH₂Cl₂/MeOH eluent) is employed for purification .

- Spectroscopy : While not explicitly detailed in the evidence, standard techniques (¹H/¹³C NMR, LC-MS) are inferred for functional group verification.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

-

Temperature Optimization : Lower temperatures (-5°C to 0°C) minimize side reactions in acylation steps .

-

Solvent Selection : Polar aprotic solvents (DMSO) enhance solubility of intermediates in alkylation reactions .

-

Catalyst Screening : Transition-metal catalysts (e.g., Cu/Co) in reduction steps (NaBH₄/H₂O-EtOH) improve efficiency .

Table 2 : Optimization Strategies

Parameter Improvement Strategy Evidence ID Temperature Control Stepwise cooling to -5°C Solvent Polarity DMSO for propargylation Catalyst Efficiency Cu/Co bimetallic systems

Q. What is the compound’s role in kinase inhibitor development?

- Methodological Answer : The compound serves as a precursor for imatinib analogs and antiproliferative agents:

- Imatinib Synthesis : Reacted with 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid in methylene chloride/triethylamine to form imatinib, a tyrosine kinase inhibitor .

- Derivative Synthesis : Used to generate methuosis inducers (e.g., compound 12a) via condensation with indole-carbohydrazides .

Q. What are the challenges in analyzing impurities of this compound in pharmaceuticals?

- Methodological Answer :

- Detection : HPLC with UV/Vis detection (e.g., C18 columns, acetonitrile/water gradients) identifies residual intermediates like 4-(pyridin-3-yl)pyrimidin-2-amine.

- Quantification : LC-MS/MS is critical for low-abundance impurity profiling in imatinib formulations .

- Structural Confirmation : High-resolution mass spectrometry (HRMS) and 2D-NMR differentiate regioisomers .

Q. How do structural modifications affect its biological activity?

- Methodological Answer :

-

Pyridinyl vs. Phenyl Substituents : Replacing the pyridin-3-yl group with phenyl (e.g., in masitinib derivatives) alters solubility and ATP-binding affinity .

-

Alkyne Functionalization : Propargyl groups (e.g., compound 15) enhance cellular uptake in leukemia cell lines (e.g., K562) .

Table 3 : Structure-Activity Relationships

Modification Biological Effect Evidence ID Pyridinyl substitution Improved kinase inhibition (IC₅₀ < 1 μM) Propargyl addition Increased antiproliferative activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.